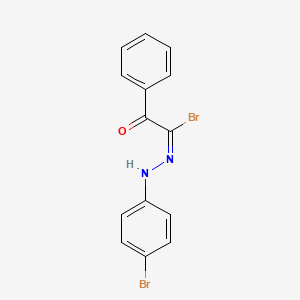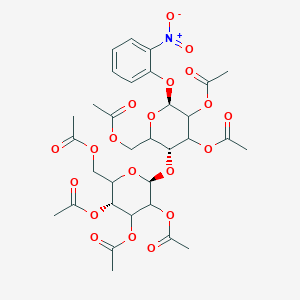![molecular formula C20H26Cl2Si B13710080 Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
Bis[4-(tert-butyl)phenyl]dichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(tert-butyl)phenyl]dichlorosilane is an organosilicon compound characterized by the presence of two 4-(tert-butyl)phenyl groups attached to a silicon atom, which is also bonded to two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis[4-(tert-butyl)phenyl]dichlorosilane can be synthesized through the reaction of 4-(tert-butyl)phenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
2C6H4(C(CH3)3)MgBr+SiCl4→(C6H4(C(CH3)3))2SiCl2+2MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(tert-butyl)phenyl]dichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: The phenyl groups can undergo oxidation under specific conditions to form corresponding quinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the chlorine atoms.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products are quinones and other oxidized derivatives of the phenyl groups.
Scientific Research Applications
Bis[4-(tert-butyl)phenyl]dichlorosilane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of organosilicon polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their physical and chemical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives that require high-performance materials.
Mechanism of Action
The mechanism by which Bis[4-(tert-butyl)phenyl]dichlorosilane exerts its effects depends on the specific reaction or application. In substitution reactions, the silicon atom acts as an electrophile, attracting nucleophiles to replace the chlorine atoms. In hydrolysis, the silicon-chlorine bonds are cleaved by water, forming silanols. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: This compound is structurally similar but contains phosphate groups instead of silicon.
Bis(4-tert-butylphenyl)amine: This compound has an amine group instead of silicon.
Bis(4-tert-butylbiphenyl-4-yl)aniline: This compound contains biphenyl groups and an amine group.
Uniqueness
Bis[4-(tert-butyl)phenyl]dichlorosilane is unique due to its silicon center, which imparts distinct chemical properties compared to similar compounds with different central atoms. The presence of tert-butyl groups also provides steric protection, enhancing its stability and making it suitable for various applications in materials science and organic synthesis.
Properties
Molecular Formula |
C20H26Cl2Si |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
bis(4-tert-butylphenyl)-dichlorosilane |
InChI |
InChI=1S/C20H26Cl2Si/c1-19(2,3)15-7-11-17(12-8-15)23(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
MZAZICHJBLGAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C(C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


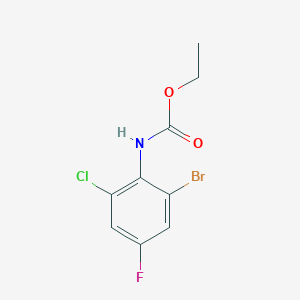


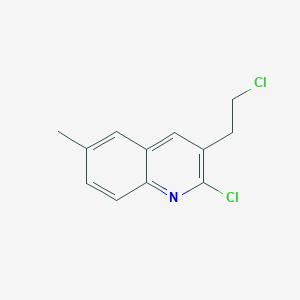
![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
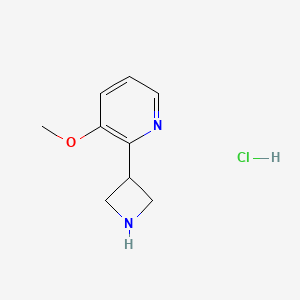
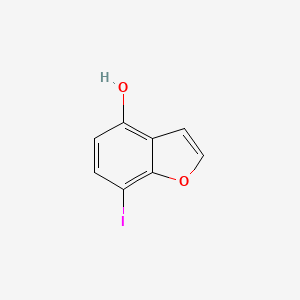
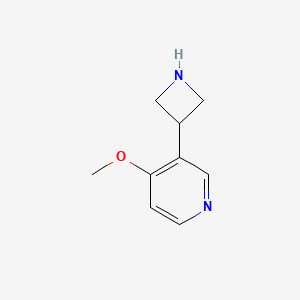
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)
